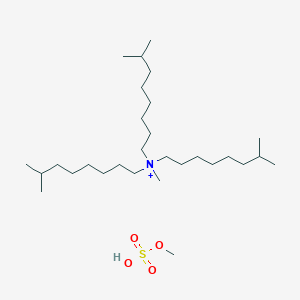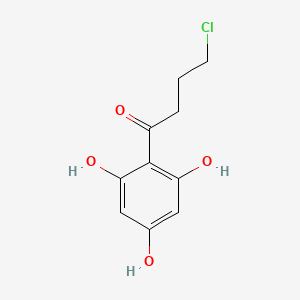
4-Chloro-2',4',6'-trihydroxybutyrophenone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-2’,4’,6’-trihydroxybutyrophenone is a chemical compound with the molecular formula C10H11ClO4 It is known for its unique structure, which includes a chlorinated phenyl ring and multiple hydroxyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2’,4’,6’-trihydroxybutyrophenone typically involves the chlorination of a phenolic precursor followed by the introduction of a butyrophenone moiety. One common method includes the reaction of 4-chlorophenol with butyryl chloride in the presence of a base such as pyridine. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of 4-Chloro-2’,4’,6’-trihydroxybutyrophenone may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. The purification of the final product is typically achieved through recrystallization or chromatographic techniques.
Análisis De Reacciones Químicas
Types of Reactions
4-Chloro-2’,4’,6’-trihydroxybutyrophenone undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or ammonia (NH3) can be used for substitution reactions.
Major Products
Oxidation: Formation of chlorinated quinones.
Reduction: Formation of chlorinated alcohols.
Substitution: Formation of various substituted phenols.
Aplicaciones Científicas De Investigación
4-Chloro-2’,4’,6’-trihydroxybutyrophenone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-Chloro-2’,4’,6’-trihydroxybutyrophenone involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl groups can form hydrogen bonds with active sites, while the chlorinated phenyl ring can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
2,4,6-Trichlorophenol: Similar in structure but with three chlorine atoms instead of one.
4-Chloro-2,6-dihydroxyacetophenone: Similar but with a different substitution pattern on the phenyl ring.
Uniqueness
4-Chloro-2’,4’,6’-trihydroxybutyrophenone is unique due to its specific arrangement of hydroxyl groups and the presence of a butyrophenone moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.
Propiedades
Número CAS |
85614-45-5 |
|---|---|
Fórmula molecular |
C10H11ClO4 |
Peso molecular |
230.64 g/mol |
Nombre IUPAC |
4-chloro-1-(2,4,6-trihydroxyphenyl)butan-1-one |
InChI |
InChI=1S/C10H11ClO4/c11-3-1-2-7(13)10-8(14)4-6(12)5-9(10)15/h4-5,12,14-15H,1-3H2 |
Clave InChI |
PNKGFYFCYXMKCN-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C(=C1O)C(=O)CCCCl)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


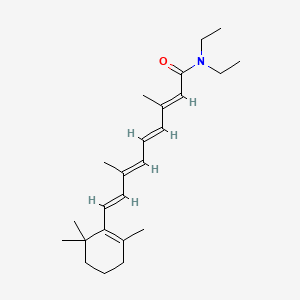
![[(3R,3aR,6R,6aR)-6-dodecanoyloxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl] dodecanoate](/img/structure/B15175948.png)

![1-[2-([1,1'-Biphenyl]-4-yl)-2-oxoethyl]-4-methylpyridin-1-ium iodide](/img/structure/B15175955.png)

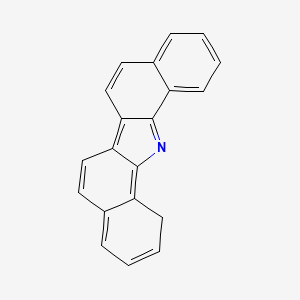


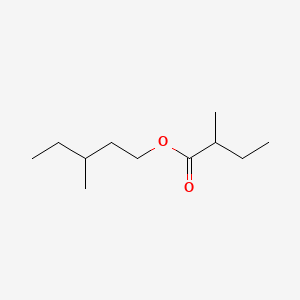
![[(2R,5S)-5-ethyl-2-methyloctyl]benzene](/img/structure/B15175992.png)

![1-[4-(2-Formylhydrazinyl)phenyl]-3-hexylurea](/img/structure/B15176006.png)
